4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a boronic ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The starting material, 4-fluoro-2-aminopyridine, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Hydrochloride Formation: The resulting boronic ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom on the pyridine ring.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reactions.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biology:
Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the amino group.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar but with the fluorine atom in a different position.
Uniqueness:
- The presence of both the fluorine atom and the amino group on the pyridine ring makes 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride unique. This combination of functional groups enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C11H17BClFN2O2 |
---|---|
Molecular Weight |
274.53 g/mol |
IUPAC Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16BFN2O2.ClH/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13;/h5-6H,1-4H3,(H2,14,15);1H |
InChI Key |
VEWDQZWTHRUVRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.